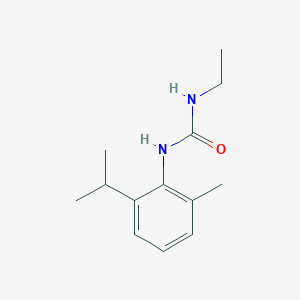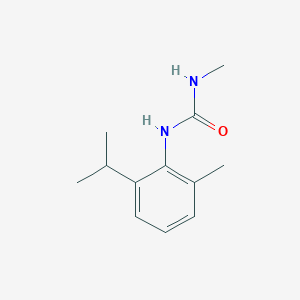
1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Metformin, which is a widely used medication for the treatment of type 2 diabetes. Metformin is considered a safe and effective medication, and it has been used for decades to control blood sugar levels in patients with diabetes. However, the scientific community is still exploring the various applications and mechanisms of action of this compound.
作用機序
The exact mechanism of action of Metformin is still not fully understood. However, it is believed that Metformin works by reducing the production of glucose in the liver and increasing the sensitivity of cells to insulin. This results in a decrease in blood sugar levels and an improvement in insulin resistance. Additionally, Metformin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Metformin has been shown to have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an improvement in insulin sensitivity, a reduction in inflammation, and an increase in antioxidant activity. Additionally, Metformin has been shown to have an impact on cellular metabolism, including the regulation of mitochondrial function and the activation of AMPK.
実験室実験の利点と制限
Metformin has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for scientific research. Additionally, Metformin is relatively inexpensive and widely available. However, there are also limitations to the use of Metformin in lab experiments. For example, the effects of Metformin may vary depending on the cell type or tissue being studied. Additionally, the concentration of Metformin used in experiments may need to be carefully controlled to avoid potential toxicity.
将来の方向性
There are several areas of future research that could be explored in relation to Metformin. One potential area of research is the use of Metformin in the treatment of cancer. Recent studies have suggested that Metformin may have anti-cancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, there is growing interest in the potential use of Metformin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of Metformin in these contexts and to determine the optimal dosages and treatment regimens.
合成法
The synthesis of 1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves the reaction of N,N-dimethylimidodicarbonimidic diamide with 2,6-dimethylphenol in the presence of hydrochloric acid. This reaction results in the formation of Metformin as a white crystalline powder. The synthesis of Metformin is a well-established process, and it is commercially available for research purposes.
科学的研究の応用
Metformin has been extensively studied for its potential applications in various fields of scientific research. The most well-known application of Metformin is in the treatment of type 2 diabetes. However, recent studies have suggested that Metformin may have other potential applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
IUPAC Name |
1-methyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)10-7-5-6-9(3)11(10)14-12(15)13-4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJTDWHTYMWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
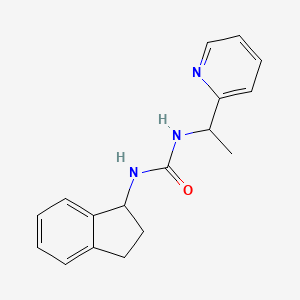
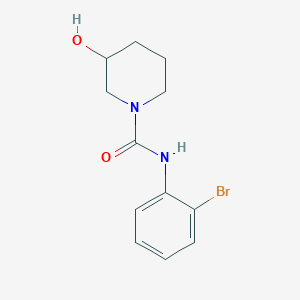

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
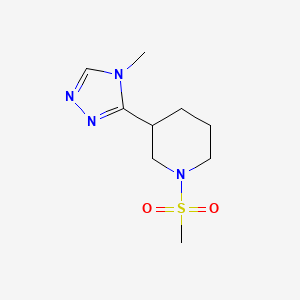
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
